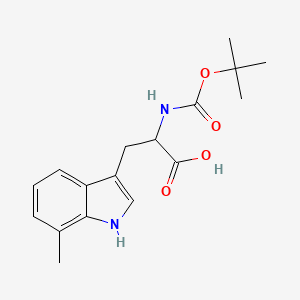

Boc-7-methyl-DL-tryptophan

概要

説明

Boc-7-methyl-DL-tryptophan is a derivative of tryptophan, an essential amino acid that plays a crucial role in various biological processes. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a methyl group at the 7th position of the indole ring. This modification enhances its stability and makes it a valuable tool in proteomics and other scientific research fields .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-7-methyl-DL-tryptophan typically involves the direct functionalization of tryptophan at the C7 position. One common method includes the use of tert-butoxycarbonyl (Boc) protection followed by methylation. The reaction conditions often involve the use of specific reagents such as tert-butyl dicarbonate (Boc2O) for protection and methyl iodide (CH3I) for methylation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms are employed to enhance efficiency and scalability .

化学反応の分析

Types of Reactions

Boc-7-methyl-DL-tryptophan undergoes various chemical reactions, including:

Oxidation: The indole ring can be oxidized under specific conditions to form oxindole derivatives.

Reduction: Reduction reactions can target the indole ring or the Boc protecting group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the Boc-protected amino group.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various indole derivatives, oxindoles, and substituted tryptophan analogs .

科学的研究の応用

Medicinal Chemistry

Boc-7-methyl-DL-tryptophan is primarily utilized in the synthesis of bioactive compounds. Its incorporation into peptide sequences can enhance the pharmacological properties of the resulting molecules.

Case Study: Synthesis of Tryptophan Derivatives

A study demonstrated the successful synthesis of various 7-boronated tryptophan derivatives using this compound as a precursor. The researchers employed a direct C7 functionalization method, allowing for efficient production on a multi-gram scale. The resulting compounds exhibited potential for further functionalization into more complex structures, demonstrating the versatility of this compound in medicinal chemistry applications .

Biochemical Research

In biochemical research, this compound has been employed as a selective agent in plant genetic engineering.

Application in Transgenic Plant Selection

A novel selection system was developed utilizing feedback-insensitive anthranilate synthase (ASA2) as a selectable marker for transgenic tobacco plants. The study found that supplementation with 300 µM of 7-methyl-DL-tryptophan effectively discriminated between transformed and non-transformed lines, outperforming traditional selection agents . This application highlights the compound's utility in developing non-antibiotic resistance markers for plant biotechnology.

Pharmacokinetic Studies

This compound is also relevant in pharmacokinetic studies, particularly involving its stereoisomers.

Development of PET Probes

Research focusing on the pharmacokinetics of tryptophan derivatives has led to the development of positron emission tomography (PET) probes such as 11C-l-1MTrp and 11C-d-1MTrp. These probes are crucial for understanding the distribution and action of tryptophan derivatives in vivo, providing insights into their potential use in immunotherapy . Although this compound itself is not directly used as a PET probe, its derivatives contribute to this evolving field.

Synthetic Chemistry

The compound serves as an important intermediate in synthetic chemistry, particularly for constructing complex molecular architectures.

Synthesis of Indole Derivatives

Recent advancements have shown that this compound can be utilized for synthesizing various indole derivatives through C-H functionalization techniques. This allows chemists to explore diverse substitution patterns on the indole ring, expanding the library of available compounds for biological testing .

Data Table: Summary of Applications

作用機序

The mechanism of action of Boc-7-methyl-DL-tryptophan involves its interaction with specific molecular targets and pathways. The Boc protecting group enhances its stability, allowing it to participate in various biochemical reactions. The methyl group at the 7th position of the indole ring can influence its binding affinity and specificity towards certain enzymes and receptors .

類似化合物との比較

Similar Compounds

Boc-tryptophan: Lacks the methyl group at the 7th position, making it less stable and versatile.

Fmoc-tryptophan: Uses a different protecting group (fluorenylmethyloxycarbonyl) which offers different stability and reactivity profiles.

Cbz-tryptophan: Uses a carbobenzoxy protecting group, which is less commonly used in modern synthetic chemistry.

Uniqueness

Boc-7-methyl-DL-tryptophan stands out due to its enhanced stability and reactivity, making it a preferred choice in various research and industrial applications. The presence of the Boc protecting group and the methyl group at the 7th position provides unique chemical properties that are not found in other tryptophan derivatives .

生物活性

Boc-7-methyl-DL-tryptophan is a derivative of the amino acid tryptophan, modified with a tert-butoxycarbonyl (Boc) protecting group at the amino site and a methyl group at the 7-position of the indole ring. This compound has garnered interest in various biological applications, particularly in the context of its interaction with amino acid transporters and potential therapeutic effects.

- Molecular Formula : C17H22N2O4

- Molecular Weight : 318.38 g/mol

- CAS Number : 1219333-83-1

This compound acts primarily as an inhibitor of the L-type amino acid transporter LAT1 (SLC7A5), which is crucial for the uptake of large neutral amino acids in various tissues, including tumors. This transport mechanism is vital for cancer cell proliferation, as many tumors exhibit increased LAT1 expression to support their metabolic needs.

Inhibition Studies

Recent studies have demonstrated that this compound exhibits significant inhibitory activity against LAT1-mediated transport. For instance:

- Inhibition of [^3H]-L-leucine uptake into HT-29 human colon carcinoma cells showed an IC50 value of approximately 19 μM, indicating moderate potency compared to other known inhibitors like JPH203, which is significantly more potent .

Structure-Activity Relationship (SAR)

The biological activity of this compound and its derivatives can be understood through SAR studies. Modifications on the tryptophan structure significantly affect its potency as a LAT1 inhibitor:

| Compound | IC50 (μM) | Notes |

|---|---|---|

| This compound | 19 | Moderate inhibitor of LAT1 |

| 5-benzyloxy-L-tryptophan | 0.76 | More potent than Boc derivative |

| JPH203 | <0.75 | Clinical compound with higher potency |

These findings suggest that while this compound has some inhibitory effects, further modifications could enhance its efficacy.

Case Studies and Research Findings

- Antiviral Activity : Research has indicated that tryptophan derivatives, including those modified at the C7 position, exhibit antiviral properties. For example, compounds with C7 arylation showed varying degrees of activity against viruses like HIV and EV-A71, with some derivatives achieving EC50 values as low as 0.04 μM .

- Antimicrobial Effects : Tryptophan derivatives have also been investigated for their antimicrobial properties. Some studies highlighted that certain indole derivatives displayed significant activity against bacterial strains, suggesting potential applications in developing new antibiotics .

- Cancer Therapeutics : Given its role in inhibiting LAT1, this compound may play a role in cancer treatment strategies by limiting nutrient uptake in rapidly proliferating tumor cells. The modulation of amino acid transporters is a promising area for therapeutic intervention in oncology .

特性

IUPAC Name |

3-(7-methyl-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4/c1-10-6-5-7-12-11(9-18-14(10)12)8-13(15(20)21)19-16(22)23-17(2,3)4/h5-7,9,13,18H,8H2,1-4H3,(H,19,22)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCBJFQWNCYKIEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CN2)CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。